molecular formula C8H14Cl2N4 B13006917 1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride

1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride

Katalognummer: B13006917
Molekulargewicht: 237.13 g/mol
InChI-Schlüssel: IHXURFIRYDRFTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a guanidine group attached to a benzene ring, which is further substituted with an aminomethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride typically involves the reaction of 4-(aminomethyl)benzonitrile with guanidine hydrochloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The compound may also interact with specific pathways, modulating biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride is unique due to its specific substitution pattern and the presence of both guanidine and aminomethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C8H14Cl2N4

Molekulargewicht

237.13 g/mol

IUPAC-Name

2-[4-(aminomethyl)phenyl]guanidine;dihydrochloride

InChI

InChI=1S/C8H12N4.2ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;;/h1-4H,5,9H2,(H4,10,11,12);2*1H

InChI-Schlüssel

IHXURFIRYDRFTJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN)N=C(N)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.